6-Oxa-2,9-diazaspiro[4.5]decan-8-one
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Overview
Description
6-Oxa-2,9-diazaspiro[4.5]decan-8-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2,9-diazaspiro[4.5]decan-8-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base such as sodium hydride and an aprotic solvent like dimethylformamide to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2,9-diazaspiro[4.5]decan-8-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the spirocyclic structure.
Scientific Research Applications
6-Oxa-2,9-diazaspiro[4.5]decan-8-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Due to its potential biological activities, this compound is being investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 6-Oxa-2,9-diazaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, derivatives of this compound have been shown to inhibit specific kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
- 9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
- 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one
Uniqueness
6-Oxa-2,9-diazaspiro[4.5]decan-8-one stands out due to its specific spirocyclic structure that incorporates both oxygen and nitrogen atoms. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, which can be leveraged for specific research and therapeutic purposes .
Properties
IUPAC Name |
6-oxa-2,9-diazaspiro[4.5]decan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-3-11-7(5-9-6)1-2-8-4-7/h8H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAZRBLBOGJDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CNC(=O)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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